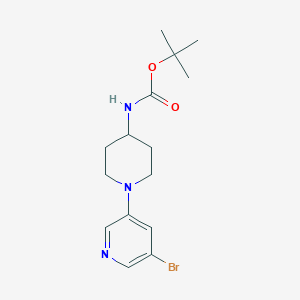

Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate

Vue d'ensemble

Description

Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C15H22BrN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further linked to a tert-butyl carbamate group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl piperidin-4-ylcarbamate. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring serves as a reactive site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which polarizes the C–Br bond.

Key Examples:

-

Aromatic Substitution :

Reaction with amines (e.g., ammonia or alkylamines) under microwave irradiation yields 5-aminopyridine derivatives. For example, treatment with methylamine in ethanol at 80°C replaces bromine with a methylamino group .-

Reagents : Methylamine, ethanol, microwave irradiation.

-

Product : Tert-butyl 1-(5-(methylamino)pyridin-3-yl)piperidin-4-ylcarbamate.

-

-

Piperidine Ring Substitution :

The piperidine nitrogen can undergo alkylation or acylation. Reaction with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine forms a sulfonamide derivative .

Catalytic Coupling Reactions

The bromopyridinyl group participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl groups.

Suzuki-Miyaura Coupling:

-

Conditions : Palladium catalyst (Pd(PPh₃)₄), boronic acid, aqueous Na₂CO₃, and toluene/ethanol solvent mixtures at 80–100°C .

-

Example : Reaction with phenylboronic acid yields tert-butyl 1-(5-phenylpyridin-3-yl)piperidin-4-ylcarbamate.

-

Yield : ~85–90% under optimized conditions.

-

Hydrolysis and Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the piperidine amine, a critical step in pharmaceutical synthesis.

Acidic Hydrolysis:

-

Conditions : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane .

-

Product : 1-(5-Bromopyridin-3-yl)piperidin-4-amine, a versatile intermediate for further functionalization .

Comparative Reactivity Analysis

The bromine atom significantly alters reactivity compared to non-halogenated analogs. The table below highlights key differences:

| Reaction Type | Tert-butyl 1-(5-Bromopyridin-3-yl)piperidin-4-ylcarbamate | Non-Brominated Analog |

|---|---|---|

| Nucleophilic Substitution | High reactivity at C-5 due to Br’s electron-withdrawing effect | Lower reactivity, requires harsher conditions |

| Suzuki Coupling | Efficient coupling with boronic acids | Limited applicability |

| Reduction | Bromine inert to common reducing agents (e.g., LiAlH₄) | N/A |

Case Study 1: Methanesulfonylation

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates at the pyridine ring.

-

Catalyst Efficiency : Pd-based catalysts with bulky ligands improve coupling yields by reducing side reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

- Antidepressant Activity : Research indicates that compounds similar to this carbamate exhibit activity on serotonin and norepinephrine transporters, suggesting potential use in treating depression .

- Anticancer Properties : Preliminary studies have shown that derivatives of piperidine can inhibit cancer cell proliferation. The incorporation of the bromopyridine moiety may enhance this activity through specific receptor interactions .

Pharmacology

The compound's pharmacological profile is being explored for:

- Receptor Binding Studies : Its ability to interact with various neurotransmitter receptors (e.g., dopamine, serotonin) is under investigation, which could inform the development of new psychiatric medications .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect neurons from oxidative stress, indicating potential applications in neurodegenerative diseases .

Agrochemistry

In agricultural science, this compound may serve as a lead compound for developing new pesticides or herbicides due to its structural features that allow for selective binding to plant growth regulators or pest receptors.

Data Table of Relevant Studies

Case Study 1: Antidepressant Activity

A study conducted on a series of piperidine derivatives, including this compound, revealed significant inhibition of serotonin reuptake, suggesting potential as an antidepressant agent.

Case Study 2: Anticancer Efficacy

In vitro tests showed that the compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis.

Mécanisme D'action

The mechanism of action of tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Tert-butyl (5-bromopyridin-3-yl)carbamate: Similar structure but lacks the piperidine ring.

Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a bromopyridine moiety.

®-3-(Boc-amino)piperidine: Similar piperidine structure but with a different substituent.

Uniqueness: Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate is unique due to the combination of its bromopyridine and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Activité Biologique

Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate, with the molecular formula C15H22BrN3O2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22BrN3O2

- Molecular Weight : 356.26 g/mol

- CAS Number : 1289019-36-8

- Chemical Structure : The compound features a tert-butyl group linked to a carbamate moiety, which is attached to a piperidine ring substituted with a 5-bromopyridine group. This unique structure enhances its reactivity and biological profile .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- π-π Stacking Interactions : The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

- Hydrogen Bonding : The piperidine ring can form hydrogen bonds with polar groups, which may modulate the activity of enzymes or receptors involved in various biological pathways .

Biological Activity

Research indicates that compounds similar in structure often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds containing brominated pyridine derivatives have shown efficacy against various microbial strains.

- Anticancer Potential : Similar piperidine-based compounds have been evaluated for their anticancer properties, demonstrating inhibition of cell proliferation in several cancer cell lines .

- Neuropharmacological Effects : Some studies suggest potential applications in neuropharmacology due to interactions with neurotransmitter systems.

Comparative Biological Activity Table

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C15H22BrN3O2 | Bromine substitution enhances reactivity | Antimicrobial, anticancer |

| Tert-butyl 1-(3-bromopyridin-2-yl)piperidin-4-ylcarbamate | C15H22BrN3O2 | Different bromination position | Similar biological profiles |

| N-(5-bromopyridin-3-yl)carbamate | C10H10BrN3O2 | Lacks piperidine ring | Limited activity compared to piperidine derivatives |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that compounds derived from similar piperidine frameworks exhibited inhibitory effects on specific enzymes linked to cancer progression. The IC50 values for these compounds were reported to be below 50 nM, indicating potent biological activity .

- Thermal Shift Assays : Research using thermal shift assays indicated that the compound binds effectively to target proteins, correlating increased binding affinity with enhanced biological activity against Trypanosoma brucei, a causative agent of human African trypanosomiasis .

- Cell Viability Assays : In vitro assays showed that this compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

tert-butyl N-[1-(5-bromopyridin-3-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)18-12-4-6-19(7-5-12)13-8-11(16)9-17-10-13/h8-10,12H,4-7H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQKSTKJKGYNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.